molecular formula C19H21NO B5855943 Azepan-1-yl(biphenyl-2-yl)methanone

Azepan-1-yl(biphenyl-2-yl)methanone

Cat. No.: B5855943
M. Wt: 279.4 g/mol
InChI Key: TXXCDLDJXPKJSX-UHFFFAOYSA-N
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Description

Azepan-1-yl(biphenyl-2-yl)methanone is an organic compound with the molecular formula C19H21NO. It is known for its unique structure, which includes an azepane ring attached to a biphenyl group through a methanone linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Azepan-1-yl(biphenyl-2-yl)methanone typically involves the reaction of biphenyl-2-carboxylic acid with azepane in the presence of a coupling agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reactors are employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Azepan-1-yl(biphenyl-2-yl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Azepan-1-yl(biphenyl-2-yl)methanone has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Azepan-1-yl(biphenyl-2-yl)methanone involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may act as an inhibitor of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • Azepan-1-yl(4-tert-butylphenyl)methanone
  • 1-Azepanyl(4-biphenylyl)methanone
  • Biphenyl-4-yl(azepan-1-yl)methanone

Uniqueness

Azepan-1-yl(biphenyl-2-yl)methanone stands out due to its unique combination of an azepane ring and biphenyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

azepan-1-yl-(2-phenylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO/c21-19(20-14-8-1-2-9-15-20)18-13-7-6-12-17(18)16-10-4-3-5-11-16/h3-7,10-13H,1-2,8-9,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXXCDLDJXPKJSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)C2=CC=CC=C2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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